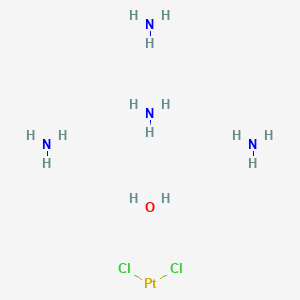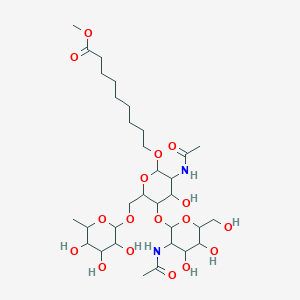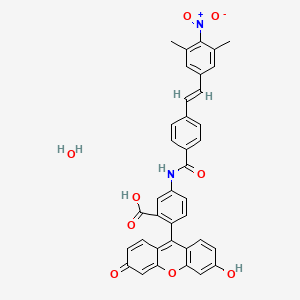
ortho-iodoHoechst 33258
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ortho-iodoHoechst 33258 is an iodinated DNA-binding bibenzimidazole compound. It is a cell dye used for DNA quantitation and sensitizes DNA and cells to ultraviolet A (UVA) light. This compound is part of the Hoechst series of fluorescent dyes, which are known for their ability to bind to the minor groove of DNA, particularly in adenine-thymine (A/T)-rich regions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ortho-iodoHoechst 33258 involves the iodination of Hoechst 33258. The process typically includes the following steps:
Starting Material: Hoechst 33258.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for large-scale production while maintaining the purity and yield of the compound .
Chemical Reactions Analysis
Types of Reactions
Ortho-iodoHoechst 33258 primarily undergoes substitution reactions due to the presence of the iodine atom. The compound can also participate in:
Oxidation: Under specific conditions, the iodine atom can be oxidized.
Reduction: The iodine atom can be reduced to a less reactive form.
Substitution: The iodine atom can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or other oxidizing agents.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Various nucleophiles can be used to replace the iodine atom.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the iodine atom .
Scientific Research Applications
Ortho-iodoHoechst 33258 has several scientific research applications, including:
Chemistry: Used as a fluorescent probe for DNA quantitation and analysis.
Biology: Employed in cell biology for staining DNA in live or fixed cells, facilitating the study of cell cycle and apoptosis.
Medicine: Utilized in medical research to study DNA interactions and cellular responses to DNA damage.
Industry: Applied in biotechnology and pharmaceutical industries for DNA quantitation and quality control
Mechanism of Action
Ortho-iodoHoechst 33258 binds to the minor groove of DNA, particularly in A/T-rich regions. This binding enhances the fluorescence intensity of the dye, making it useful for DNA visualization and quantitation. The compound sensitizes DNA and cells to UVA light, which can induce DNA damage and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Hoechst 33258: The parent compound, which lacks the iodine atom.
Hoechst 33342: Another member of the Hoechst series, known for its higher cell permeability.
DAPI (4’,6-diamidino-2-phenylindole): A widely used DNA-binding dye with similar applications.
Uniqueness
Ortho-iodoHoechst 33258 is unique due to the presence of the iodine atom, which enhances its ability to sensitize DNA and cells to UVA light. This property makes it particularly useful for studies involving DNA damage and repair mechanisms .
Properties
IUPAC Name |
2-(2-iodophenyl)-6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23IN6/c1-31-10-12-32(13-11-31)17-7-9-21-23(15-17)29-24(27-21)16-6-8-20-22(14-16)30-25(28-20)18-4-2-3-5-19(18)26/h2-9,14-15H,10-13H2,1H3,(H,27,29)(H,28,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOHARKYRPCGBEI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC3=C(C=C2)N=C(N3)C4=CC5=C(C=C4)N=C(N5)C6=CC=CC=C6I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23IN6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60935844 |
Source


|
| Record name | 2'-(2-Iodophenyl)-6-(4-methylpiperazin-1-yl)-1H,3'H-2,5'-bibenzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60935844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
534.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
158013-41-3 |
Source


|
| Record name | Orthoiodohoechst | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158013413 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2'-(2-Iodophenyl)-6-(4-methylpiperazin-1-yl)-1H,3'H-2,5'-bibenzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60935844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
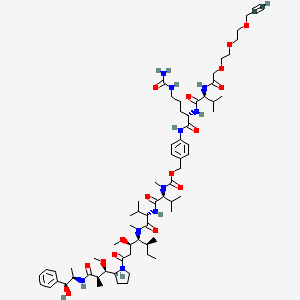
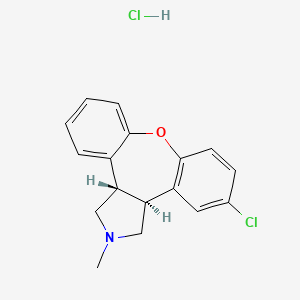
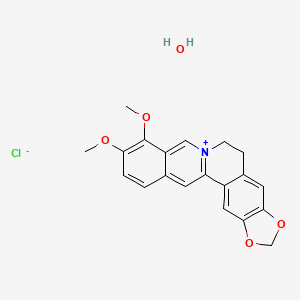
![6-[3-(dimethylcarbamoyl)phenyl]sulfonyl-4-(3-methoxyanilino)-8-methylquinoline-3-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B1139232.png)
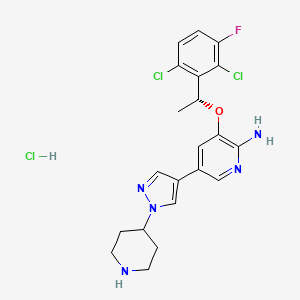
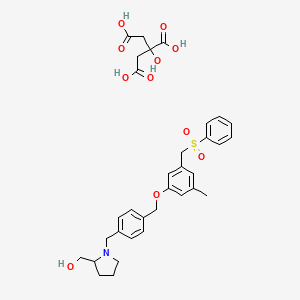

![FORSKOLIN, 7BETA-DEACETYL-7BETA-[GAMMA-(MORPHOLINO) BUTYRYL]-, HYDROCHLORIDE](/img/new.no-structure.jpg)
